![molecular formula C27H17FN2S B15007620 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole](/img/structure/B15007620.png)
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole
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Overview
Description
5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzothiophene, fluorophenyl, and phenyl groups with an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where dibenzo[b,d]thiophen-4-yl boronic acid reacts with 2-(4-bromophenyl)-1-phenyl-1H-imidazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction mixture being heated to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride, which can target specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Its structural features allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic properties, such as sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific proteins or enzymes, modulating their activity and leading to desired biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene: A simpler analog that lacks the imidazole and fluorophenyl groups, used in similar applications but with different properties.
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds share structural similarities and are used in organic electronics and materials science.
Benzothiophene Derivatives: These compounds have similar sulfur-containing heterocycles and are used in medicinal chemistry and materials science.
Uniqueness
5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is unique due to its combination of structural features, which confer specific electronic, optical, and biological properties
Properties
Molecular Formula |
C27H17FN2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-dibenzothiophen-3-yl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H17FN2S/c28-20-13-10-18(11-14-20)27-29-25(17-6-2-1-3-7-17)26(30-27)19-12-15-22-21-8-4-5-9-23(21)31-24(22)16-19/h1-16H,(H,29,30) |
InChI Key |
PGVOFOFYWOPDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Origin of Product |
United States |
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